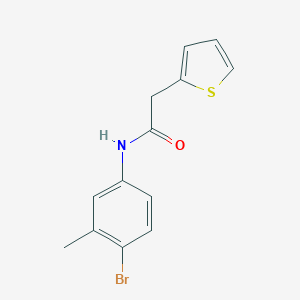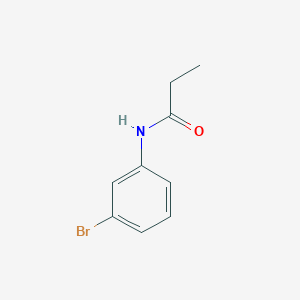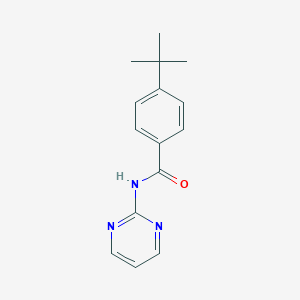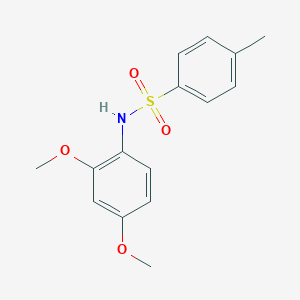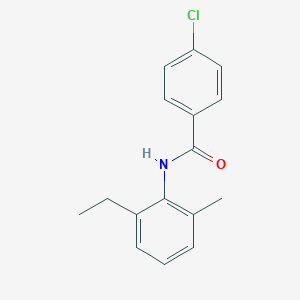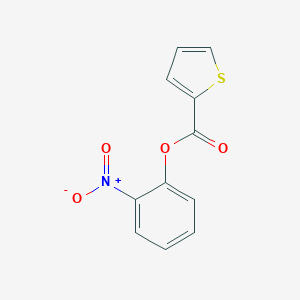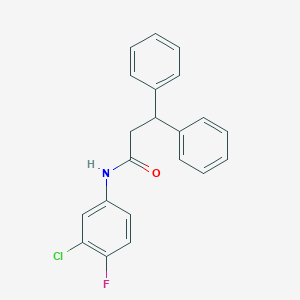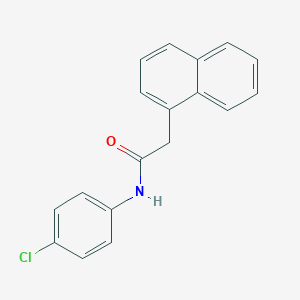
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, commonly known as N-(4-chloro-1-naphthyl)acetamide (CNA), is a chemical compound that has gained significant attention in the field of scientific research. CNA is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic benefits in various diseases.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been studied for its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(4-chlorophenyl)-2-(1-naphthyl)acetamide results in reduced inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are known to contribute to the development of Alzheimer's disease. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is a well-established compound that has been extensively studied in various animal models. It is readily available and can be synthesized using standard laboratory techniques. However, the use of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(1-naphthyl)acetamide. One potential area of research is the development of more soluble forms of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic benefits of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide in other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, or N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic benefits in various diseases, including inflammatory diseases, cancer, and Alzheimer's disease. While the exact mechanism of action of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is not fully understood, it is believed to inhibit the activity of COX enzymes, resulting in reduced inflammation and pain. N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is a well-established compound that has been synthesized using standard laboratory techniques, but its low solubility in water can make it challenging to administer in vivo. There are several future directions for research on N-(4-chlorophenyl)-2-(1-naphthyl)acetamide, including the development of more soluble forms of the compound and further investigation of its potential therapeutic benefits in other diseases.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(1-naphthyl)acetamide can be synthesized by reacting 4-chloroaniline with 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(1-naphthyl)acetamide is well-established and has been reported in several research articles.
Propriétés
Formule moléculaire |
C18H14ClNO |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21) |
Clé InChI |
JQIGCMDGXMYQMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



